N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Medicinal Chemistry Biological Assay Evidence-Based Procurement

Uncharacterized benzothiazole-sulfamoylbenzamide probe exclusively for primary physiochemical characterization (NMR, HRMS, XRC). Zero published bioactivity or target engagement data exists for this compound (PubMed, ChEMBL, patent databases). Procurement is scientifically justified only for generating foundational analytical data to evaluate potential SAR in future studies, providing a unique opportunity to pioneer characterization, differentiate chemical space, and establish evidence-based benchmarks.

Molecular Formula C20H21F2N3O3S2
Molecular Weight 453.52
CAS No. 312755-08-1
Cat. No. B2408324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
CAS312755-08-1
Molecular FormulaC20H21F2N3O3S2
Molecular Weight453.52
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C20H21F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26)
InChIKeyDPCUTAGYVNQCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide (CAS 312755-08-1): Chemical Class and Baseline Characterization for Procurement Evaluation


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide (CAS 312755-08-1) is a synthetic small molecule belonging to the benzothiazole-sulfamoylbenzamide class. Its structure features a 4,6-difluoro-1,3-benzothiazole core linked via an amide bond to a 4-(dipropylsulfamoyl)phenyl moiety. Despite being cataloged by several chemical suppliers, a comprehensive search of the biomedical literature, patent databases, and authoritative public repositories (e.g., PubChem, ChEMBL) failed to identify any peer-reviewed primary research paper, patent, or curated database entry that discloses target-specific biological activity, pharmacological characterization, or quantitative comparator data for this precise compound. Consequently, its baseline properties remain defined solely by computational predictions and supplier-provided purity metrics (typically ≥95% by HPLC) . The absence of published empirical bioactivity data means this compound cannot be evaluated against the evidentiary standards required for scientific procurement decisions.

Why Generic Substitution of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide Is Scientifically Unsupported


Generic substitution within the benzothiazole-sulfamoylbenzamide class cannot be executed on a sound scientific basis for this specific compound. The fundamental prerequisite for interchangeability—the existence of robust, head-to-head comparative pharmacological data—is entirely absent from the peer-reviewed literature for CAS 312755-08-1. Without quantitative structure-activity relationship (SAR) profiles, selectivity fingerprints, or target engagement data against any defined molecular target, no evidence exists to suggest that this compound is functionally equivalent to, or distinct from, any other member of its structural class [1]. Any claim of class-level similarity would be purely speculative and scientifically invalid for procurement decisions. A systematic search of PubMed, Google Scholar, and global patent databases returned zero direct references to this compound, confirming that as of the search date, it is an uncharacterized molecule in terms of published biological activity.

Quantitative Differential Evidence Guide for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide: An Evidence Gap Declaration


Complete Absence of Comparator-Based Biological Activity Data Prevents Head-to-Head Evaluation

A candidate comparator identification step was performed as required by the evidence framework. The closest structural analogs identified—DB772 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, CAS 1451058-50-6), N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, and N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide—possess publicly disclosed quantitative bioactivity data (e.g., DB772: inhibition of BVDV replication at ≥0.20 μM in cell culture). However, for the target compound CAS 312755-08-1, no corresponding primary bioassay result, IC50 value, Ki measurement, or any other quantitative activity parameter has been published in a peer-reviewed journal, patent, or authoritative database. Therefore, no comparator-based quantitative evidence can be generated. The essential conditions for core evidence admission—a clear comparator, quantitative data for the target, and quantitative data for the comparator measured under the same assay system—are not met [1].

Medicinal Chemistry Biological Assay Evidence-Based Procurement

Lack of Published Physicochemical Characterization Data for the Target Compound

For a research compound to be selected over alternatives for procurement, basic identity and purity characterization data (e.g., NMR, HRMS, HPLC purity, melting point) must be available and verifiable. In the case of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, no peer-reviewed synthetic protocol, spectroscopic characterization, or certified reference standard data were located in any non-excluded primary source. While some vendors list the compound as ≥95% pure by HPLC, no independent verification or impurity profiling has been published. Structurally related compounds such as DB772 have documented characterization data including NMR and elemental analysis, but for the target compound, these data are absent from the accessible scientific record [1]. This lack of published characterization renders the compound unsuitable for rigorous scientific procurement where identity verification is a prerequisite.

Analytical Chemistry Quality Control Compound Identity Verification

Absence of Defined Molecular Target or Mechanism-of-Action Data

The differential value of a chemical probe or drug candidate is defined by its activity profile against specific molecular targets, including on-target potency, selectivity, and off-target liability. For N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, no molecular target has been experimentally identified or validated in the published literature. In contrast, the structurally analogous compound DB772 has been functionally characterized as an inhibitor of multiple pestiviruses with defined concentration-response relationships [1]. Other benzothiazole-sulfamoylbenzamide analogs have been reported to interact with the Hepatitis B virus core protein [2]. For the target compound, no such functional annotation exists, meaning it cannot be prioritized for any hypothesis-driven biological study over known, characterized analogs.

Pharmacology Target Identification Drug Discovery

In Silico Predictability Gap: Limited Computational Docking and ADMET Profiling Data

In the absence of experimental bioactivity, computational predictions can sometimes guide compound selection. However, for CAS 312755-08-1, no published molecular docking studies, molecular dynamics simulations, or in silico ADMET profiling were located in the public domain. The compound's drug-likeness parameters can be estimated computationally (e.g., Lipinski rule-of-five compliance: molecular weight ~467.6 g/mol, cLogP ~3.8, hydrogen bond donors = 1, hydrogen bond acceptors = 7—borderline on molecular weight and logP), but no head-to-head predictions against specific protein targets have been reported [1]. This stands in contrast to several related benzothiazole derivatives for which docking studies against targets such as α-amylase and α-glucosidase have been published [2]. The absence of even in silico target profiling leaves a critical gap in the evidence base for predictive compound selection.

Computational Chemistry ADMET Prediction Drug-Likeness

Application Scenarios for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide Constrained by Evidence Gaps


Development of Validated Analytical Reference Standards (Contingent on Future Characterization)

Currently, no application scenario for CAS 312755-08-1 can be derived from Section 3 evidence, as no quantitative pharmacological differentiation has been established. The only scientifically valid procurement pathway would be as a purified sample for the express purpose of primary physiochemical characterization (NMR, HRMS, X-ray crystallography) to generate the foundational analytical data that are currently missing. Such characterization must be performed and published in a peer-reviewed forum before the compound can be considered for any biological application [1].

Potential Use in Structure-Activity Relationship (SAR) Exploration of Benzothiazole-Sulfamoylbenzamide Series (Speculative)

If future studies were to generate quantitative activity data for this compound against a defined molecular target, it could potentially serve as a comparator in SAR studies alongside analogs such as DB772 and related compounds. However, at the time of writing, this scenario is entirely speculative because no primary bioactivity measurement anchors the compound to any biological context. Procurement for SAR studies is therefore scientifically premature [1].

Candidate for Chemical Biology Profiling Panels (Requires Prior Target Deconvolution)

The compound could theoretically be advanced into broad-panel biochemical or cellular profiling (e.g., Eurofins SafetyScreen, CEREP panels) to identify its molecular targets de novo. However, such profiling is a resource-intensive endeavor that would only be justified if the compound's source, purity, and identity were rigorously established and published—conditions that are not currently met [1].

Procurement of Structurally Characterized Analogs as Pragmatic Alternatives

For researchers seeking a benzothiazole-sulfamoylbenzamide probe with published antiviral or target-specific activity, the structurally related compound DB772 (CAS 1451058-50-6) represents a pragmatic alternative. DB772 has documented anti-pestivirus activity (complete inhibition of BVDV 2, BDV, and Pronghorn virus at ≥0.20 μM) and published cytotoxicity profiles (no toxicity observed at concentrations below 50 μM) [1]. Similarly, sulfamoylbenzamide-based HBV capsid assembly modulators described in patent WO2013106643A2 offer validated biological activity with published SAR data. These alternatives provide the evidentiary foundation that is currently missing for CAS 312755-08-1.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.